2,4,6-Trinitrophenol--8-methyl-5,6-dihydroisoquinoline (1/1)
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Overview
Description
2,4,6-Trinitrophenol–8-methyl-5,6-dihydroisoquinoline (1/1) is a complex organic compound that combines the properties of 2,4,6-Trinitrophenol and 8-methyl-5,6-dihydroisoquinoline. . 8-methyl-5,6-dihydroisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol typically involves the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid . The process requires careful control of temperature and concentration to avoid unwanted side reactions and ensure high yield.
For the synthesis of 8-methyl-5,6-dihydroisoquinoline, a common method involves the reduction of 8-methylisoquinoline using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions to prevent over-reduction.
Industrial Production Methods
Industrial production of 2,4,6-Trinitrophenol involves large-scale nitration processes with stringent safety measures due to its explosive nature . The production of 8-methyl-5,6-dihydroisoquinoline on an industrial scale often employs continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form picramic acid.
Reduction: Reduction of 2,4,6-Trinitrophenol can yield aminophenols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of nitro groups.
8-methyl-5,6-dihydroisoquinoline can participate in:
Hydrogenation: Further reduction to form tetrahydroisoquinoline derivatives.
Electrophilic substitution: Reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups.
Major Products
From 2,4,6-Trinitrophenol: Picramic acid, aminophenols.
From 8-methyl-5,6-dihydroisoquinoline: Tetrahydroisoquinoline derivatives.
Scientific Research Applications
2,4,6-Trinitrophenol is widely used in:
Chemistry: As a reagent for detecting metals and in the synthesis of other compounds.
Biology: In studies of enzyme inhibition and protein interactions.
Medicine: Historically used as an antiseptic and in burn treatments.
8-methyl-5,6-dihydroisoquinoline finds applications in:
Pharmaceuticals: As a precursor for the synthesis of various alkaloids and therapeutic agents.
Organic Synthesis: As an intermediate in the production of complex organic molecules.
Mechanism of Action
The mechanism of action of 2,4,6-Trinitrophenol involves its ability to undergo redox reactions, which can disrupt cellular processes and lead to oxidative stress . It targets enzymes and proteins, altering their function and leading to cellular damage.
8-methyl-5,6-dihydroisoquinoline acts primarily through its interactions with biological receptors and enzymes, modulating their activity and influencing physiological processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Another nitrated phenol with similar explosive properties but less acidic than 2,4,6-Trinitrophenol.
8-methylisoquinoline: The non-reduced form of 8-methyl-5,6-dihydroisoquinoline, used in similar applications but with different reactivity.
Uniqueness
2,4,6-Trinitrophenol is unique due to its high acidity and explosive nature, making it valuable in both industrial and research settings . 8-methyl-5,6-dihydroisoquinoline’s reduced state provides distinct reactivity and stability, useful in pharmaceutical synthesis.
Properties
CAS No. |
60499-16-3 |
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Molecular Formula |
C16H14N4O7 |
Molecular Weight |
374.30 g/mol |
IUPAC Name |
8-methyl-5,6-dihydroisoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H11N.C6H3N3O7/c1-8-3-2-4-9-5-6-11-7-10(8)9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3,5-7H,2,4H2,1H3;1-2,10H |
InChI Key |
DUHWAKLXKSBMFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC2=C1C=NC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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